molecular formula C7H8F3N3 B15225047 2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine CAS No. 944899-29-0

2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine

Cat. No.: B15225047
CAS No.: 944899-29-0
M. Wt: 191.15 g/mol
InChI Key: KNMDJXZHOFLGEX-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and an ethanamine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with ethylenediamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine is unique due to the presence of both the trifluoromethyl group and the ethanamine group on the pyrimidine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethanamine group provides a site for further functionalization and interaction with biological targets .

Properties

CAS No.

944899-29-0

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-12-3-5(1-2-11)4-13-6/h3-4H,1-2,11H2

InChI Key

KNMDJXZHOFLGEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)CCN

Origin of Product

United States

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